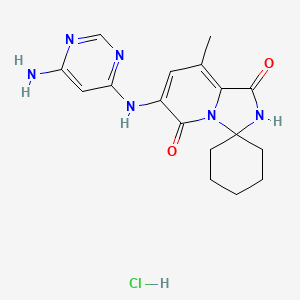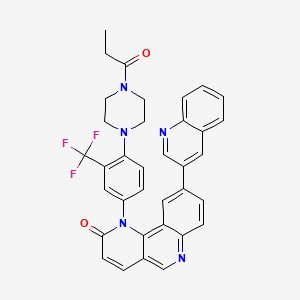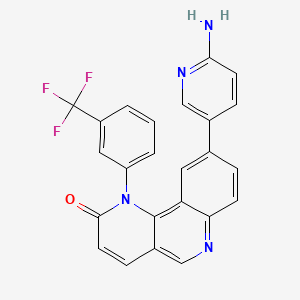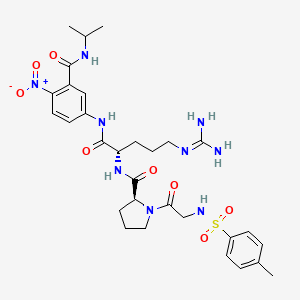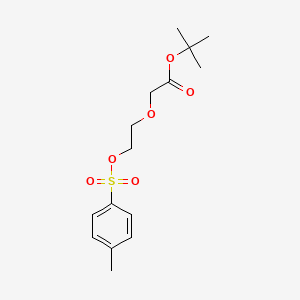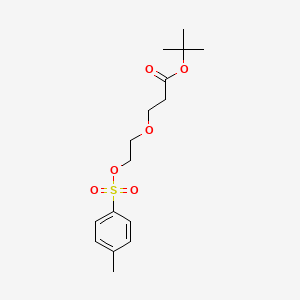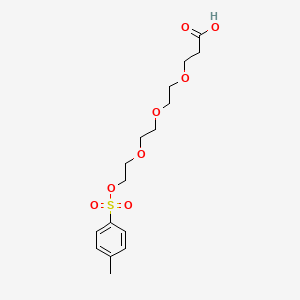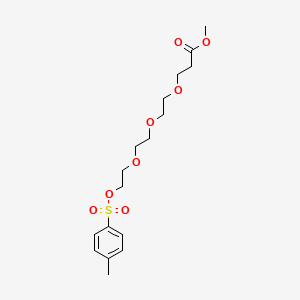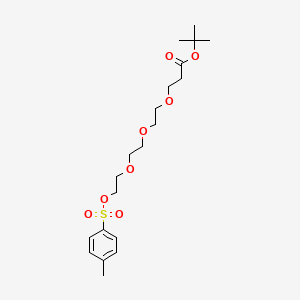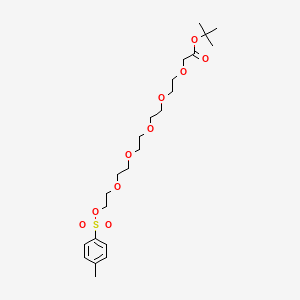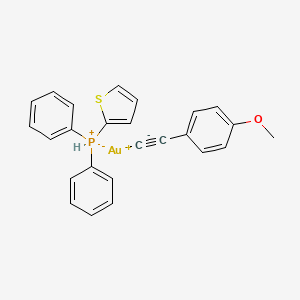
TrxR-IN-D9
Vue d'ensemble
Description
TrxR-IN-D9 is a cell permeable, highly stable phosphinyl gold (I) acetylide complex . It acts as a highly potent inhibitor of thioredoxin reductase (TrxR), with an EC₅₀ of 2.8 nM .
Molecular Structure Analysis
The chemical formula of TrxR-IN-D9 is C25H20AuOPS . Its exact mass is 596.06 and its molecular weight is 596.434 .
Chemical Reactions Analysis
TrxR-IN-D9 acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner . It displays high selectivity over glutathione reductase .
Physical And Chemical Properties Analysis
TrxR-IN-D9 has a chemical formula of C25H20AuOPS and a molecular weight of 596.434 . The elemental analysis shows that it contains Carbon (50.35%), Hydrogen (3.38%), Gold (33.02%), Oxygen (2.68%), Phosphorus (5.19%), and Sulfur (5.38%) .
Applications De Recherche Scientifique
Role in Cancer Research
TrxR-IN-D9, a gold(I) small molecule, has demonstrated significant potential in cancer research. Its mechanism involves inhibiting the activity of thioredoxin reductase (TrxR), an enzyme overexpressed in many aggressive cancers. TrxR plays a crucial role in maintaining redox balance and antioxidant function in cells. By inhibiting TrxR, TrxR-IN-D9 disrupts the homeostasis of cancer cells, leading to increased reactive oxygen species (ROS) levels and oxidation of enzymatic substrates, which can promote cell apoptosis (Zhang et al., 2014).
Drug Delivery Systems and Cancer Therapy
TrxR-IN-D9 has been explored in the context of drug delivery systems (DDS) for cancer therapy. A study discusses a TrxR-interfering DDS based on RGD-PEG-PUSeSe-PEG-RGD self-assembling micelles for imaging-guided gemcitabine chemosensitization and anti-recurrence/metastasis therapy. This DDS responds to TrxR stimuli for drug release while concurrently inhibiting TrxR activity, thus sensitizing tumors to chemotherapy and reducing recurrence/metastasis risk (Yang et al., 2020).
TrxR in Cellular Functions and Cancer
TrxR, targeted by TrxR-IN-D9, is integral to cellular functions and cancer development. It's involved in DNA synthesis, antioxidant defense, and modulation of immune cell function. Its inhibition is linked to cancer therapy due to its role in resistance to chemotherapies and potential to induce apoptosis in certain tumors (Arnér & Holmgren, 2006).
Use in Sensing and Screening Cancer Cells
TrxR-IN-D9 has applications in sensing and screening cancer cells. Studies have developed fluorescent sensor probes using carbon dots for detecting TrxR, a significant target in cancer cell detection. These probes have been successfully used for real-time monitoring of TrxR activities in complex biological systems and for screening cancer cells (Sidhu et al., 2018).
Enhancing Photodynamic Therapy in Tumors
Research has also focused on using TrxR-IN-D9 to enhance tumor photodynamic therapy (PDT). Au nanoclusters, effective in inhibiting TrxR, have been co-loaded with photosensitizers in liposomal nanocomposites. This approach targets TrxR in the tumor cell cytoplasm, thereby enhancing the photodynamic-induced ROS concentration and improving the effectiveness of PDT (Gao et al., 2017).
Propriétés
IUPAC Name |
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLHVHTLXUINH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21AuOPS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TrxR-IN-D9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



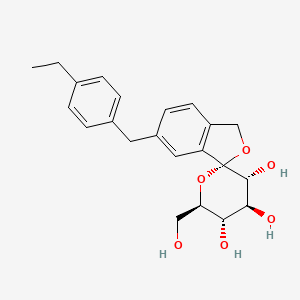
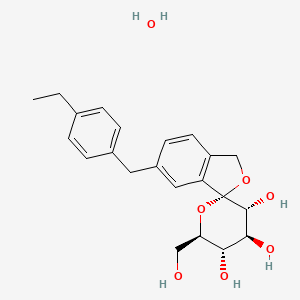
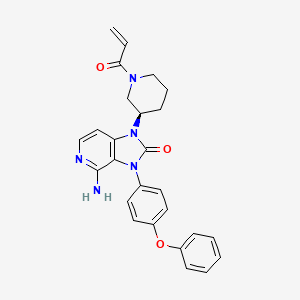
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
